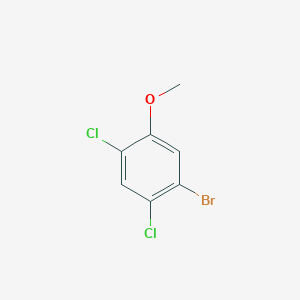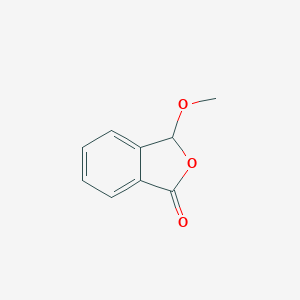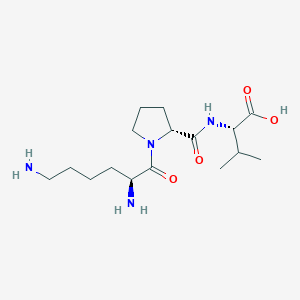
L-缬氨酸, L-赖氨酰-D-脯氨酰-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“L-Valine, L-lysyl-D-prolyl-” is a compound with the molecular formula C16H30N4O4 . It is composed of the amino acids L-Valine, L-Lysine, and D-Proline . L-Valine is an essential amino acid that cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis . Prolyl-Valine is a dipeptide composed of proline and valine. It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
Valine, like other branched-chain amino acids, is synthesized by bacteria and plants, but not by animals . It is therefore an essential amino acid in animals, and needs to be present in the diet . It is synthesized in plants and bacteria via several steps starting from pyruvic acid .
Molecular Structure Analysis
The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape .
Chemical Reactions Analysis
The physicochemical properties of L- and DL-valine have been studied within the framework of density functional theory including van der Waals interactions . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure .
Physical and Chemical Properties Analysis
The physicochemical properties of L- and DL-valine have been studied . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .
科学研究应用
结构和电子特性研究
L-缬氨酸, L-赖氨酰-D-脯氨酰-: 已在密度泛函理论框架内研究了其结构和电子性质,包括范德华相互作用 . 这项研究对于理解氨基酸分子晶体的行为至关重要,尤其是具有不同手性的那些。对这些特性的研究可以推动光学器件和材料科学的发展。
太赫兹传感应用
一种新的应用涉及使用L-缬氨酸进行太赫兹传感 . 太赫兹超表面传感器已被设计用于检测和区分必需氨基酸,如L-缬氨酸。这些传感器可以通过测量体内必需氨基酸的水平来帮助诊断疾病,这对各种身体过程的正常运作至关重要。
对映体分离技术
该化合物的对映体,L-缬氨酸和D-缬氨酸,一直是研究的主题,旨在开发反相高效液相色谱 (RP-HPLC) 方法来量化手性杂质 . 这在制药行业尤为重要,因为手性化合物的纯度会显着影响药物的功效和安全性。
作用机制
Target of Action
The compound L-Valine, L-lysyl-D-prolyl-, also known as L-Lysyl-D-prolyl-L-valine, is a complex molecule that interacts with several targets in the body. The primary targets of this compound are the amino acid transporters and protein synthesis machinery within cells .
Mode of Action
L-Valine, L-lysyl-D-prolyl- interacts with its targets primarily through binding and modulation . As an amino acid derivative, it can be incorporated into proteins during synthesis, influencing the structure and function of these proteins . Additionally, it may also interact with amino acid transporters , influencing the uptake and utilization of other amino acids .
Biochemical Pathways
The compound plays a role in several biochemical pathways. L-Valine, a component of the compound, is known to stimulate GLP-1 secretion in rodents, which is involved in glucose homeostasis . Furthermore, L-Valine is involved in various metabolic pathways, enhancing growth and reproductive performances, and modulating gut microbiota and immune functions .
Result of Action
The molecular and cellular effects of L-Valine, L-lysyl-D-prolyl- action are diverse, given its involvement in protein synthesis and amino acid transport. It can influence the structure and function of proteins, potentially affecting a wide range of cellular processes .
未来方向
The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application; therefore, their properties are investigated . Further studies could focus on the impact of the molecule structure on the physical and chemical properties of the crystal .
生化分析
Biochemical Properties
L-Valine, L-lysyl-D-prolyl- plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, L-valine, a component of this compound, is key in the production of proteins .
Cellular Effects
L-Valine, L-lysyl-D-prolyl- has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Valine, L-lysyl-D-prolyl- at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Valine, L-lysyl-D-prolyl- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Valine, L-lysyl-D-prolyl- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Valine, L-lysyl-D-prolyl- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
L-Valine, L-lysyl-D-prolyl- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Valine, L-lysyl-D-prolyl- and any effects on its activity or function are of interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZCHGIWAQVKQ-XQQFMLRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)


acetic acid](/img/structure/B186533.png)

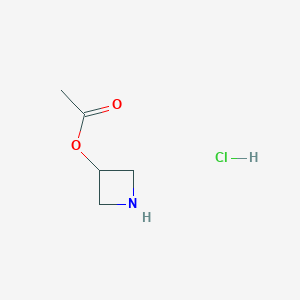
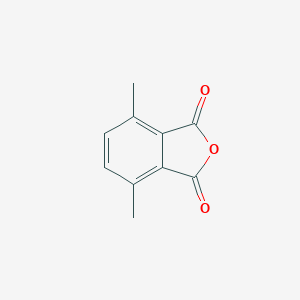
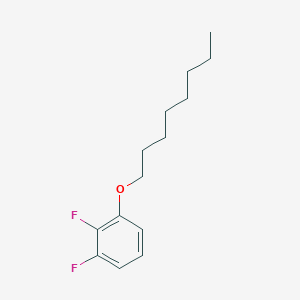
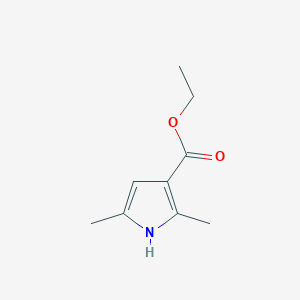
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
